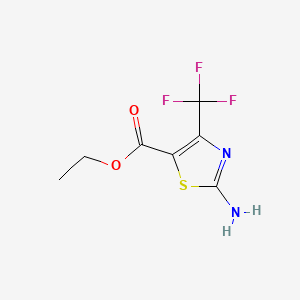

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2S/c1-2-14-5(13)3-4(7(8,9)10)12-6(11)15-3/h2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRPTMORGOIMMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051491 | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344-72-9 | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 344-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 344-72-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9WH6LMH3RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS number 344-72-9

An In-depth Technical Guide to Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 344-72-9), a pivotal heterocyclic building block in modern chemistry. The document delves into its physicochemical properties, established synthesis protocols, chemical reactivity, and significant applications, particularly in the realms of pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with practical insights, elucidating the compound's strategic importance as a versatile intermediate for creating novel bioactive molecules.

Introduction: A Key Fluorinated Heterocycle

This compound is a specialized chemical intermediate distinguished by its trifluoromethyl-substituted thiazole core. The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy to enhance critical drug-like properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, this compound serves as a highly valuable starting material for synthesizing a diverse range of complex molecules with potential therapeutic and agricultural applications.[1][2][3] Its utility spans the development of anti-inflammatory agents, anticancer therapeutics, and next-generation fungicides and herbicides.[1]

Physicochemical & Structural Characteristics

The compound is typically an off-white to beige solid or crystalline powder.[1] Its structural and physical properties are fundamental to its handling, reactivity, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 344-72-9 | [1][4][5] |

| Molecular Formula | C₇H₇F₃N₂O₂S | [1][4][5] |

| Molecular Weight | 240.21 g/mol | [1][4] |

| Appearance | Off-white to beige solid or crystals | [1][6] |

| Melting Point | 165-173 °C | [1][6] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, in a dark, dry place | [1][7] |

| IUPAC Name | ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | [4] |

Synthesis Pathway: The Hantzsch Thiazole Synthesis

The most prevalent and efficient method for preparing this compound is the Hantzsch thiazole synthesis.[8][9] This classic condensation reaction involves the cyclization of an α-halocarbonyl compound with a thioamide-containing reactant.[8]

Causality of Reagent Selection:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: This α-chloro-β-ketoester serves as the three-carbon backbone for the thiazole ring. The chlorine atom provides a reactive electrophilic site for the initial nucleophilic attack, while the trifluoroacetyl and ethyl ester groups directly install the required substituents at the C4 and C5 positions of the final product.

-

Thiourea (H₂NCSNH₂): Thiourea is the ideal thioamide for this reaction as it provides the requisite N-C-S fragment. Its sulfur atom acts as the nucleophile to displace the halide, and the two nitrogen atoms participate in the subsequent intramolecular condensation to form the 2-amino-substituted heterocyclic ring.[10]

Experimental Protocol: Hantzsch Synthesis

This protocol is a representative procedure for the synthesis of this compound.

Step 1: Reaction Setup

-

To a suspension of thiourea (1 equivalent) in ethanol (e.g., 200 mL), add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1 equivalent).[11]

-

Stir the resulting mixture at room temperature to ensure homogeneity.

Step 2: Cyclization

-

Heat the reaction mixture to 80 °C and maintain this temperature for approximately 24 hours.[11] The elevated temperature provides the necessary activation energy for the SN2 reaction and subsequent dehydration steps, driving the reaction towards the stable, aromatic thiazole product.[10]

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol solvent.[11]

-

The resulting crude product can then be purified by column chromatography on silica gel to afford the pure this compound.[11] A typical yield for this reaction is around 85%.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 5-Thiazolecarboxylic acid, 2-amino-4-(trifluoromethyl)-, ethyl ester | C7H7F3N2O2S | CID 67656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 7. 117724-63-7 | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid [fluoromart.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synarchive.com [synarchive.com]

- 10. youtube.com [youtube.com]

- 11. 344-72-9 | CAS DataBase [m.chemicalbook.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Thiazole Core

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The 2-aminothiazole scaffold itself is a well-established pharmacophore present in numerous approved drugs. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this valuable synthetic building block. As a Senior Application Scientist, this document is structured to not only present the data but to also rationalize the scientific approach, ensuring a robust and self-validating process for structural confirmation.

I. Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry

The first step in the structure elucidation of a novel compound is to determine its molecular formula and exact mass. This foundational data provides the basis for all subsequent spectroscopic analysis.

Molecular Formula: C7H7F3N2O2S[1]

Molecular Weight: 240.2 g/mol [1]

High-Resolution Mass Spectrometry (HRMS) Protocol

A robust method for confirming the elemental composition is through High-Resolution Mass Spectrometry, typically using an Orbitrap or Time-of-Flight (TOF) analyzer.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile (LC-MS grade).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common and effective method for this class of compounds.

-

Mass Analysis: The instrument is calibrated, and data is acquired in full scan mode over a relevant m/z range (e.g., 50-500).

-

Data Analysis: The measured monoisotopic mass of the protonated molecule [M+H]+ is compared to the theoretical exact mass calculated from the molecular formula.

Expected Results: The theoretical exact mass of C7H7F3N2O2S is 240.0180. The expected [M+H]+ ion would therefore be at m/z 240.0253. An experimentally determined mass within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula.

II. Vibrational Spectroscopy: Unveiling Functional Groups with FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data

While a direct experimental spectrum is not publicly available, a KBr-pellet FTIR spectrum for this compound is referenced in PubChem. Based on the known structure and data from analogous compounds, the following key vibrational frequencies are predicted:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) of the primary amine |

| ~3100-3000 | Weak | C-H stretch (aromatic/heteroaromatic) |

| ~2980 | Weak | C-H stretch (aliphatic - ethyl group) |

| ~1720 | Strong | C=O stretch of the ester |

| ~1620 | Strong | N-H bend of the primary amine |

| ~1550 | Medium | C=N and C=C stretching of the thiazole ring |

| ~1300-1100 | Strong | C-F stretching of the trifluoromethyl group |

| ~1250 | Strong | C-O stretch of the ester |

This data is predicted based on typical functional group frequencies and data from similar molecules.

Interpretation of the FTIR Spectrum

The presence of sharp bands in the 3400-3300 cm⁻¹ region is a clear indicator of the N-H stretching of a primary amine. The strong absorption around 1720 cm⁻¹ is characteristic of a carbonyl stretch, consistent with the ethyl ester functionality. The intense bands in the 1300-1100 cm⁻¹ region are highly indicative of the C-F stretching vibrations of the trifluoromethyl group. The combination of these key absorbances provides strong evidence for the presence of the primary amine, ethyl ester, and trifluoromethyl groups within the molecule.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. 1H and 13C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-8.0 | Broad Singlet | 2H | -NH₂ |

| 4.38 | Quartet | 2H | -OCH₂CH₃ |

| 1.39 | Triplet | 3H | -OCH₂CH₃ |

This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is expected to be relatively simple and highly informative. The broad singlet in the downfield region is characteristic of the two exchangeable protons of the primary amine group. The quartet at approximately 4.38 ppm and the triplet at around 1.39 ppm are classic signals for an ethyl group, with the splitting pattern confirming their connectivity. The absence of other signals in the aromatic region confirms the substitution pattern of the thiazole ring.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (ester) |

| ~160 | C2 (C-NH₂) |

| ~145 (quartet) | C4 (C-CF₃) |

| ~122 (quartet) | -CF₃ |

| ~115 | C5 (C-COOEt) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

This data is predicted based on established NMR prediction algorithms and data from structurally similar compounds.

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments. The downfield signal around 168 ppm is typical for an ester carbonyl carbon. The signal for C2, attached to the amino group, is expected around 160 ppm. A key feature is the quartet observed for C4, which is directly bonded to the trifluoromethyl group. This splitting is due to coupling with the three fluorine atoms. Similarly, the carbon of the trifluoromethyl group itself will appear as a quartet. The remaining signals for the ethyl group are found in the upfield region.

Structure Elucidation Workflow using NMR

Caption: Integrated NMR analysis workflow.

IV. Mass Spectrometry: Fragmentation Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum Fragmentation

Ionization Mode: Electron Impact (EI)

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 211 | [M - C₂H₅]⁺ |

| 195 | [M - OC₂H₅]⁺ |

| 167 | [M - COOC₂H₅]⁺ |

| 69 | [CF₃]⁺ |

This data is predicted based on typical fragmentation patterns of ethyl esters and thiazole derivatives.

Fragmentation Pathway

Caption: Predicted mass fragmentation pathway.

The fragmentation pattern provides further confirmation of the structure. The loss of a fragment with a mass of 45 Da is characteristic of the loss of an ethoxy group (-OC₂H₅) from the ester. The presence of a peak at m/z 69 is a strong indicator of the trifluoromethyl group.

V. Integrated Approach to Structure Elucidation

The definitive structure elucidation of this compound is achieved not by a single technique, but by the congruent evidence from multiple analytical methods.

Caption: Integrated strategy for structure elucidation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple spectroscopic and analytical techniques. High-resolution mass spectrometry establishes the molecular formula. FTIR spectroscopy identifies the key functional groups. 1H and 13C NMR spectroscopy provide an unambiguous map of the atomic connectivity. Finally, mass spectrometry fragmentation patterns corroborate the presence of key structural motifs. This multi-faceted, self-validating approach ensures the highest level of confidence in the assigned structure, a critical requirement for its application in research and drug development.

References

A Senior Application Scientist's Guide to the Hantzsch Synthesis of Trifluoromethylated Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of the Trifluoromethyl Group in Thiazole Scaffolds

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties—high electronegativity, metabolic stability, and ability to modulate lipophilicity—make it a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] When integrated into the thiazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylated thiazoles represent a class of compounds with significant therapeutic potential.

This technical guide provides an in-depth exploration of the Hantzsch thiazole synthesis as a robust and versatile method for accessing these valuable molecules. We will dissect the core reaction, explore strategic variations for introducing the trifluoromethyl moiety, and provide detailed, field-tested protocols.

The Hantzsch Thiazole Synthesis: A Timeless Reaction Reimagined

First described by Arthur Hantzsch in 1887, this classic condensation reaction involves the cyclization of an α-haloketone with a thioamide to form the thiazole ring.[3] The reaction is lauded for its simplicity, generally high yields, and the stability of the aromatic thiazole product.[3][4] The fundamental mechanism proceeds through three key stages:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[3]

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.[3]

-

Dehydration: The resulting intermediate undergoes dehydration to form the aromatic thiazole ring.[3]

The inherent modularity of the Hantzsch synthesis allows for the strategic incorporation of the trifluoromethyl group through two primary pathways: via a trifluoromethylated α-haloketone or a trifluoromethylated thioamide.

Caption: Generalized mechanism of the Hantzsch Thiazole Synthesis.

Strategy 1: Synthesis via Trifluoromethylated α-Haloketones

This approach is particularly valuable when the desired product has the trifluoromethyl group at the 4-position of the thiazole ring. A key precursor for this strategy is a trifluoromethylated α-bromoacetophenone derivative.

Synthesis of the Trifluoromethylated α-Haloketone Precursor

A robust method for preparing the necessary α-haloketone involves the trifluoroacetylation of an aminophenone followed by α-bromination.

Experimental Protocol: Synthesis of N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide [5]

-

Trifluoroacetylation:

-

To a solution of p-aminoacetophenone (1.35 g, 10 mmol) in p-xylene (30 mL), add trifluoroacetic acid (TFA) (1.5 mL, 20 mmol).

-

Heat the mixture under reflux for 5 hours.

-

Allow the reaction to cool to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with hexane, and dry to yield N-(4-acetylphenyl)-2,2,2-trifluoroacetamide.

-

-

α-Bromination:

-

Suspend the N-(4-acetylphenyl)-2,2,2-trifluoroacetamide (2.31 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add bromine (0.51 mL, 10 mmol) dropwise while stirring at room temperature.

-

Continue stirring for 2 hours.

-

Pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and recrystallize from benzene to obtain N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide.

-

Hantzsch Cyclization with the Trifluoromethylated α-Haloketone

With the trifluoromethylated α-haloketone in hand, the subsequent Hantzsch cyclization with a suitable thioamide proceeds readily.

Experimental Protocol: Synthesis of N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide [5]

-

Reaction Setup:

-

In a round-bottom flask, combine N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide (0.31 g, 1 mmol) and thiobenzamide (0.14 g, 1 mmol) in ethanol (20 mL).

-

-

Reaction Execution:

-

Heat the mixture under reflux for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purify the crude product by recrystallization or column chromatography to yield the desired trifluoromethylated thiazole.

-

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| p-aminoacetophenone | 1. TFA, p-xylene, reflux; 2. Br2, AcOH | N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | - |

| N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide | Thiobenzamide, Ethanol, reflux | N-(4-(2-phenylthiazol-4-yl)phenyl)-2,2,2-trifluoroacetamide | 85[5] |

Table 1: Summary of the synthesis of a trifluoromethylated thiazole via a trifluoromethylated α-haloketone.

Strategy 2: Synthesis via Trifluoromethylated Thioamides

This strategy is employed when the trifluoromethyl group is desired at the 2-position of the thiazole ring. This requires the synthesis of a trifluoromethylated thioamide, which can then be reacted with a conventional α-haloketone.

Synthesis of Trifluoromethylated Thioamides

Trifluoromethylated thioamides can be prepared from the corresponding trifluoroacetamides by treatment with a thionating agent such as Lawesson's reagent.

Conceptual Workflow: Synthesis of a Trifluoromethylated Thioamide

Caption: General scheme for the synthesis of trifluoromethylated thioamides.

Hantzsch Cyclization with a Trifluoromethylated Thioamide

Once the trifluoromethylated thioamide is synthesized, it can be used in a Hantzsch reaction with a suitable α-haloketone to yield the 2-(trifluoromethyl)thiazole.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-4-phenylthiazole (Conceptual)

-

Reaction Setup:

-

Dissolve 2,2,2-trifluoroethanethioamide (1 mmol) and 2-bromoacetophenone (1 mmol) in a suitable solvent such as ethanol or methanol.

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction time will vary depending on the specific substrates.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the mixture with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

The Influence of the Trifluoromethyl Group: Mechanistic Considerations

The strongly electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting materials and the stability of intermediates in the Hantzsch synthesis.

-

α-Haloketone Reactivity: A trifluoromethyl group on the keto-component can enhance the electrophilicity of the carbonyl carbon, potentially facilitating the intramolecular cyclization step.

-

Thioamide Reactivity: A trifluoromethyl group on the thioamide can decrease the nucleophilicity of the sulfur and nitrogen atoms due to its inductive effect. This may necessitate more forcing reaction conditions (e.g., higher temperatures or longer reaction times) to achieve good yields.

Advanced Application: The Holzapfel-Meyers-Nicolaou Modification

For the synthesis of chiral thiazoles, the Holzapfel-Meyers-Nicolaou modification of the Hantzsch synthesis is a powerful tool.[6] This method involves the formation of a hydroxythiazoline intermediate, which is then dehydrated using trifluoroacetic anhydride (TFAA) and pyridine. This highlights another role of trifluoroacetyl moieties in thiazole synthesis, acting as a dehydrating agent activator.[6]

Caption: The Holzapfel-Meyers-Nicolaou modification for chiral thiazole synthesis.

Conclusion and Future Outlook

The Hantzsch thiazole synthesis remains a highly relevant and adaptable method for the preparation of trifluoromethylated thiazoles, which are of significant interest in drug discovery and development. By strategically choosing between a trifluoromethylated α-haloketone or a trifluoromethylated thioamide, researchers can access a wide array of substituted thiazoles with tailored properties. Understanding the electronic impact of the trifluoromethyl group on the reaction mechanism is key to optimizing reaction conditions and achieving high yields. As the demand for novel fluorinated heterocycles continues to grow, the creative application and modification of classic reactions like the Hantzsch synthesis will undoubtedly play a crucial role in advancing the field.

References

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Trifluoromethylated Heterocycles

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Trifluoromethyl Group - A Paradigm Shift in Medicinal Chemistry

The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds represents one of the most impactful advancements in modern drug discovery.[1][2] This small appendage, consisting of a carbon atom bonded to three fluorine atoms, imparts a unique and powerful combination of physicochemical properties that can dramatically enhance the therapeutic potential of a parent molecule.[3][4] Its significance lies in its ability to simultaneously modulate several key parameters crucial for a successful drug candidate: metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][5][6]

The strength of the carbon-fluorine bond, one of the strongest in organic chemistry, renders the CF3 group exceptionally resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][7][5][8] This blocking of metabolic hotspots can significantly prolong a drug's half-life, leading to improved pharmacokinetic profiles and potentially reduced dosing frequency.[1][5][8] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier.[9] Its strong electron-withdrawing nature can also profoundly influence the electronic environment of the heterocyclic ring, often leading to stronger and more selective interactions with biological targets.[1][3][4]

This guide provides an in-depth exploration of the biological activities of trifluoromethylated heterocycles, structured to provide both foundational knowledge and field-proven insights for professionals in drug development. We will delve into the impact of trifluoromethylation on various heterocyclic systems, examine key therapeutic applications, and provide practical experimental methodologies.

The Physicochemical Impact of Trifluoromethylation on Heterocyclic Systems

The introduction of a CF3 group is a deliberate strategic choice to optimize a molecule's drug-like properties. The causality behind this choice is rooted in a predictable set of physicochemical alterations.

-

Metabolic Stability: The C-F bond's high dissociation energy (approximately 485 kJ/mol) compared to a C-H bond (approximately 414 kJ/mol) is the primary reason for the enhanced metabolic stability.[7][5] By replacing a metabolically labile methyl or hydrogen group, chemists can effectively shield the molecule from oxidative metabolism.[5][8] This leads to a longer half-life, reduced clearance, and a more predictable pharmacokinetic profile.[8]

-

Lipophilicity and Permeability: The CF3 group significantly increases the lipophilicity of a molecule, as quantified by its positive Hansch-Fujita π constant of +0.88.[3] This enhanced lipophilicity often improves a drug's ability to cross cellular membranes, which is crucial for absorption and distribution to the target site.[5]

-

Electronic Effects and Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic centers and alter the electron distribution of the aromatic heterocycle.[3][4] This modification can enhance binding to target proteins through favorable electrostatic or hydrogen bonding interactions, leading to increased potency and selectivity.[1][7]

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other groups like methyl or chloro groups.[7] This allows for the fine-tuning of steric and electronic properties to optimize drug-receptor interactions while potentially improving metabolic stability. A notable example is the successful replacement of an aliphatic nitro group with a CF3 group in cannabinoid CB1 receptor positive allosteric modulators, leading to compounds with improved potency and metabolic stability.[10][11]

The logical relationship between these properties and their biological consequences is illustrated in the diagram below.

Caption: Physicochemical properties of the CF3 group and their biological impact.

Case Studies: Trifluoromethylated Heterocycles in Modern Medicine

The transformative power of the CF3 group is evident in numerous blockbuster drugs across various therapeutic areas. The following examples highlight the successful application of trifluoromethylated heterocycles.

Pyrazole Derivatives: Celecoxib (Celebrex)

-

Therapeutic Area: Anti-inflammatory, Analgesic

-

Heterocycle: Pyrazole

-

Mechanism of Action: Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor.[12][13][14][15] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[12][13][16] By selectively inhibiting COX-2 over COX-1, celecoxib reduces inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14][15] The trifluoromethyl group on the pyrazole ring is crucial for its selective binding to the COX-2 active site.[14]

Caption: Mechanism of action of Celecoxib, a CF3-pyrazole derivative.

Phenylpiperidine Derivatives: Fluoxetine (Prozac)

-

Therapeutic Area: Antidepressant

-

Heterocycle: Piperidine (within a larger structure)

-

Mechanism of Action: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI).[17][18] It functions by blocking the serotonin transporter (SERT) protein in the presynaptic neuron, which prevents the reabsorption of serotonin from the synaptic cleft.[18][19][20] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission, which is thought to improve mood and alleviate symptoms of depression.[17][18][20][21] The trifluoromethyl group on the phenoxy ring is a key feature that contributes to its potency and pharmacokinetic profile.[7]

Pyrimidine Derivatives: Nilotinib (Tasigna)

-

Therapeutic Area: Oncology (Chronic Myeloid Leukemia)

-

Heterocycle: Pyrimidine

-

Mechanism of Action: Nilotinib is a potent and selective inhibitor of the Bcr-Abl tyrosine kinase.[22][23][24] The Bcr-Abl fusion protein is a constitutively active kinase that drives the uncontrolled proliferation of cancer cells in Philadelphia chromosome-positive chronic myeloid leukemia (CML).[25] Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, preventing its autophosphorylation and the subsequent downstream signaling that leads to cell proliferation.[25][26] The trifluoromethyl group is part of a key pharmacophore that enhances binding affinity and selectivity.

The table below summarizes the contribution of the trifluoromethyl group to the activity of these and other notable drugs.

| Drug | Heterocyclic Core | Therapeutic Area | Key Contribution of the CF3 Group |

| Celecoxib | Pyrazole | Anti-inflammatory | Enhances selective binding to COX-2 enzyme.[14] |

| Fluoxetine | Piperidine derivative | Antidepressant | Improves potency and pharmacokinetic profile.[7] |

| Nilotinib | Pyrimidine | Oncology | Increases binding affinity and selectivity for Bcr-Abl kinase.[24][26] |

| Aprepitant | Morpholine derivative | Antiemetic | Enhances metabolic stability and blood-brain barrier penetration. |

| Efavirenz | Benzoxazinone | Antiviral (HIV) | Contributes to high potency as a non-nucleoside reverse transcriptase inhibitor. |

Experimental Protocols

Protocol 1: General Procedure for Innate C-H Trifluoromethylation of a Heterocycle

This protocol is adapted from methodologies that utilize a benchtop-stable trifluoromethyl radical source, offering an operationally simple approach for direct trifluoromethylation.[27][28][29]

Objective: To introduce a trifluoromethyl group onto a medicinally relevant heterocycle via a C-H functionalization reaction.

Materials:

-

Heterocyclic substrate (e.g., caffeine, 4-cyanopyridine)

-

Sodium triflinate (CF3SO2Na, Langlois' reagent)

-

tert-Butyl hydroperoxide (t-BuOOH), 70% in water

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware, magnetic stirrer, and stir bar

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the heterocyclic substrate (1.0 mmol, 1.0 equiv).

-

Solvent Addition: Add dichloromethane (DCM, 0.4 M) and deionized water (ratio of DCM:water should be approximately 2.5:1 v/v).

-

Reagent Addition: Add sodium triflinate (3.0 mmol, 3.0 equiv) to the biphasic mixture.

-

Initiation: Begin vigorous stirring (e.g., 600 rpm) to ensure adequate mixing of the two phases.

-

Oxidant Addition: Slowly add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv) to the reaction mixture at room temperature over 10-15 minutes using a syringe pump. Causality Note: Slow addition is crucial to control the exothermic reaction and the rate of radical generation, minimizing side product formation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to quench any remaining oxidant, followed by brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure trifluoromethylated heterocycle.

-

Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.

Protocol 2: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure to assess the metabolic stability of a trifluoromethylated compound compared to its non-fluorinated analog.[8][30]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes (HLM).

Materials:

-

Test compounds (trifluoromethylated and non-fluorinated analog), 10 mM stock in DMSO

-

Human Liver Microsomes (HLM), 20 mg/mL stock

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold acetonitrile with an internal standard (e.g., warfarin, tolbutamide) for reaction termination and protein precipitation.

-

96-well incubation plate and a plate shaker/incubator

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Working Solutions:

-

Prepare a 100x working solution of the test compounds (100 µM) by diluting the 10 mM DMSO stock with buffer.

-

Prepare the HLM solution by diluting the stock to 1 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate, add phosphate buffer.

-

Add the HLM solution to each well (final protein concentration typically 0.5 mg/mL).

-

Add the test compound working solution to each well (final concentration typically 1 µM).

-

Self-Validation Step: Include control wells: a negative control without the NADPH system (to measure non-enzymatic degradation) and a positive control with a compound of known metabolic instability (e.g., verapamil).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative controls.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 2-3 volumes of the ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the initial concentration baseline.

-

Sample Processing: After the final time point, seal the plate, vortex for 2 minutes to ensure complete protein precipitation, and then centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line (k) is the elimination rate constant.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion and Future Outlook

The incorporation of trifluoromethyl groups into heterocyclic structures is a cornerstone of modern medicinal chemistry, providing a robust strategy for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][31][32] The predictable improvements in metabolic stability, membrane permeability, and binding affinity have led to the development of numerous successful drugs across a wide range of diseases.[33] As synthetic methodologies for trifluoromethylation continue to advance, becoming more efficient and versatile, the application of this privileged moiety is set to expand even further.[34][27][33][35][36] Future research will likely focus on the development of novel trifluoromethylating reagents and the strategic placement of CF3 groups in more complex heterocyclic systems to address challenging biological targets and overcome mechanisms of drug resistance. The trifluoromethylated heterocycle will undoubtedly remain a critical component in the toolkit of drug discovery professionals for the foreseeable future.

References

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. Celecoxib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 16. ClinPGx [clinpgx.org]

- 17. About fluoxetine - NHS [nhs.uk]

- 18. Fluoxetine - Wikipedia [en.wikipedia.org]

- 19. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What is the mechanism of Fluoxetine Hydrochloride? [synapse.patsnap.com]

- 21. m.youtube.com [m.youtube.com]

- 22. m.youtube.com [m.youtube.com]

- 23. Nilotinib | C28H22F3N7O | CID 644241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Nilotinib - Wikipedia [en.wikipedia.org]

- 25. What is the mechanism of Nilotinib Hydrochloride? [synapse.patsnap.com]

- 26. Nilotinib: a Novel, Selective Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pnas.org [pnas.org]

- 28. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. pnas.org [pnas.org]

- 30. benchchem.com [benchchem.com]

- 31. mdpi.com [mdpi.com]

- 32. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 34. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 35. researchgate.net [researchgate.net]

- 36. tandfonline.com [tandfonline.com]

A Comprehensive Spectroscopic and Structural Elucidation of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The core structure, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, possesses a unique combination of functional groups that contribute to its chemical properties and biological activity. The thiazole ring is a common scaffold in many pharmaceutical agents[1]. The presence of an amino group, a trifluoromethyl group, and an ethyl carboxylate moiety gives rise to a distinct spectroscopic fingerprint, which is critical for its unambiguous identification and characterization.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound has the molecular formula C₇H₇F₃N₂O₂S and a molecular weight of 240.2 g/mol [2][3].

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of the title compound based on established chemical shift principles and data from similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group protons, the amino protons, and potentially a signal for the thiazole ring proton, though in this case, the C5 position is substituted.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.3 | Triplet (t) | 3H | -CH₃ (Ethyl) | The methyl protons are coupled to the adjacent methylene protons, resulting in a triplet. The chemical shift is typical for a methyl group in an ethyl ester. |

| ~4.3 | Quartet (q) | 2H | -CH₂- (Ethyl) | The methylene protons are coupled to the methyl protons, leading to a quartet. The downfield shift is due to the deshielding effect of the adjacent oxygen atom. |

| ~7.5 | Broad Singlet (br s) | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will have a significant effect on the chemical shifts of the adjacent carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~14 | -CH₃ (Ethyl) | Typical chemical shift for a methyl carbon in an ethyl ester. |

| ~62 | -CH₂- (Ethyl) | The methylene carbon is shifted downfield due to the attachment to the ester oxygen. |

| ~110 | C5 | This carbon is part of the thiazole ring and is attached to the electron-withdrawing carboxylate group. |

| ~122 (q, J ≈ 270 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, with a large coupling constant. |

| ~145 (q, J ≈ 35 Hz) | C4 | The carbon attached to the trifluoromethyl group will also show quartet splitting due to coupling with the fluorine atoms, but with a smaller coupling constant. |

| ~160 | C=O (Ester) | The carbonyl carbon of the ester group is expected in this region. |

| ~170 | C2 | The carbon bearing the amino group in the thiazole ring is expected at a downfield chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-F, and other functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H stretching | Amino (-NH₂) |

| ~1720 | C=O stretching | Ester (-COO-) |

| ~1620 | C=N stretching | Thiazole ring |

| ~1550 | N-H bending | Amino (-NH₂) |

| 1300-1100 | C-F stretching | Trifluoromethyl (-CF₃) |

| ~1250 | C-O stretching | Ester (-COO-) |

The presence of a strong absorption band around 1720 cm⁻¹ would be indicative of the ester carbonyl group. The N-H stretching vibrations of the primary amine are expected to appear as two bands in the 3400-3200 cm⁻¹ region. Strong absorptions in the 1300-1100 cm⁻¹ range would be characteristic of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 240. The fragmentation pattern will likely involve the loss of small molecules or radicals from the parent ion.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key expected fragments include:

-

m/z 195: Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.

-

m/z 167: Loss of the ethyl carboxylate radical (•COOCH₂CH₃).

-

m/z 171: Loss of the trifluoromethyl radical (•CF₃).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. A longer acquisition time and a larger number of scans are usually required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., chloroform) can be used in a liquid cell.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding its expected NMR, IR, and MS signatures, researchers can more effectively identify and characterize this important molecule in their synthetic and drug discovery endeavors. The provided protocols offer a starting point for the experimental acquisition of this data. Further experimental work is encouraged to validate and refine the predictive data presented herein.

References

Methodological & Application

The Versatile Scaffold: Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Modern Medicinal Chemistry

Introduction: The Significance of a Fluorinated Thiazole Core

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. When this potent functional group is appended to a privileged heterocyclic system like the 2-aminothiazole ring, the result is a building block of exceptional value for medicinal chemists. Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is one such versatile scaffold, serving as a key intermediate in the synthesis of a diverse array of biologically active compounds.[1] Its inherent reactivity and structural features make it a sought-after starting material for the development of novel therapeutics targeting a spectrum of diseases, from cancer to inflammatory disorders and infectious diseases.[1][2]

This comprehensive guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its physicochemical properties, explore its role in the synthesis of prominent drug candidates, and provide detailed, field-proven protocols for its utilization in the laboratory.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic campaigns. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 344-72-9 | [3][4] |

| Molecular Formula | C₇H₇F₃N₂O₂S | [3][4] |

| Molecular Weight | 240.20 g/mol | [3][4] |

| Appearance | Solid | |

| Melting Point | 176-180 °C |

The reactivity of this scaffold is primarily dictated by the interplay of its functional groups: the nucleophilic 2-amino group, the electrophilic ester, and the electron-withdrawing trifluoromethyl group which influences the aromaticity and reactivity of the thiazole ring. The 2-amino group is a key handle for a variety of chemical transformations, readily undergoing reactions with electrophiles such as acyl chlorides, isocyanates, and sulfonyl chlorides to form a diverse range of amide, urea, and sulfonamide derivatives.

Applications in Drug Discovery: A Gateway to Diverse Bioactivities

The true power of this compound lies in its ability to serve as a foundational element in the construction of complex molecules with tailored biological activities.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

One of the most prominent applications of this scaffold is in the synthesis of kinase inhibitors for cancer therapy. The 2-aminothiazole core is a well-established pharmacophore that can effectively mimic the hinge-binding region of ATP in the active site of various kinases. The blockbuster anti-cancer drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole-5-carboxamide core, highlighting the clinical significance of this structural motif. While the direct synthesis of Dasatinib often employs a non-trifluoromethylated precursor, the underlying synthetic strategies are directly applicable.

The general approach involves the amidation of the 2-amino group, often after hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with a suitable amine. This modular synthesis allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Below is a diagram illustrating the general workflow for the synthesis of kinase inhibitors based on the 2-aminothiazole scaffold.

Caption: General workflow for the synthesis of kinase inhibitors.

Anti-inflammatory Agents: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Derivatives of 2-aminothiazole have shown promise in this arena. The synthetic versatility of this compound allows for its incorporation into molecules designed to inhibit key pro-inflammatory targets.

Antifungal and Antibacterial Agents: Combating Infectious Diseases

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Thiazole-containing compounds have a long history of use in this field. The trifluoromethyl group can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy. Synthetic strategies often involve the derivatization of the 2-amino group to introduce pharmacophores known to possess antimicrobial activity. For instance, the synthesis of novel thiazole derivatives bearing β-amino acid and aromatic moieties has been explored for the development of new antibacterial and antifungal candidates.[5]

Experimental Protocols

The following protocols are provided as a guide for the utilization of this compound in common synthetic transformations. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid

Objective: To hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid, a key intermediate for subsequent amide coupling reactions.

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

pH paper or pH meter

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add a mixture of methanol and water (e.g., 1:1 v/v).

-

Add sodium hydroxide (2.0-3.0 eq) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold water.

-

Dry the product under vacuum to yield 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Causality behind Experimental Choices:

-

The use of a base like sodium hydroxide is essential for the saponification (hydrolysis) of the ester.

-

A mixture of methanol and water is often used as a solvent to ensure the solubility of both the starting material and the base.

-

Heating under reflux accelerates the rate of the hydrolysis reaction.

-

Acidification is necessary to protonate the carboxylate salt and precipitate the free carboxylic acid, which is typically less soluble in acidic aqueous media.

Protocol 2: Synthesis of a 2-Acylamino-4-(trifluoromethyl)thiazole-5-carboxamide Derivative (Amide Coupling)

Objective: To synthesize a representative amide derivative from the carboxylic acid intermediate, a common step in the development of kinase inhibitors and other biologically active molecules.

Materials:

-

2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (from Protocol 1)

-

A primary or secondary amine (e.g., aniline, benzylamine) (1.0-1.2 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agent (1.1-1.5 eq)

-

Hydroxybenzotriazole (HOBt) or other coupling additive (1.1-1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0-3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere

-

Syringes for liquid transfers

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq).

-

Dissolve the acid in anhydrous DMF.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

Add HOBt (1.1-1.5 eq) and EDC (1.1-1.5 eq) to the reaction mixture.

-

Finally, add DIPEA (2.0-3.0 eq) dropwise to the stirring solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Causality behind Experimental Choices:

-

EDC is a water-soluble carbodiimide used to activate the carboxylic acid for nucleophilic attack by the amine.

-

HOBt is an additive that reacts with the activated acid to form an active ester, which is less prone to side reactions and racemization (if applicable).

-

DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.

-

Anhydrous conditions are crucial to prevent the hydrolysis of the activated acid intermediate.

-

The aqueous work-up is designed to remove unreacted starting materials, coupling agents, and other water-soluble byproducts.

Caption: Amide coupling reaction workflow.

Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile building block in medicinal chemistry. Its unique combination of a privileged heterocyclic core and the advantageous properties of the trifluoromethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. The synthetic protocols outlined in this guide offer a starting point for researchers to explore the vast chemical space accessible from this scaffold. As our understanding of disease biology continues to evolve, the demand for innovative molecular tools will only increase. With its proven track record and inherent synthetic flexibility, this compound is poised to remain a key player in the ongoing quest for new and effective medicines.

References

- 1. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Derivatization of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Introduction: The Strategic Value of a Privileged Scaffold

The 2-aminothiazole framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2][3] This heterocyclic motif is a cornerstone in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.[1][2] Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a particularly valuable building block for drug discovery programs. The trifluoromethyl group at the C4 position can enhance metabolic stability and binding affinity, while the ethyl carboxylate at C5 provides a versatile handle for further modification.

However, the most common and impactful site for derivatization is the exocyclic 2-amino group.[4] Modifying this primary amine is a primary strategy for exploring structure-activity relationships (SAR), fine-tuning pharmacological profiles, and optimizing ADME (absorption, distribution, metabolism, and excretion) properties. This guide provides an in-depth analysis of the chemical logic and detailed, field-proven protocols for the derivatization of this key intermediate.

Chemical Rationale: Modulating Reactivity and Properties

The exocyclic amino group of this compound is nucleophilic and serves as the primary reactive site for electrophilic reagents. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas/thioureas.[1][5][6]

The choice of derivatization strategy is dictated by the desired physicochemical and pharmacological properties of the final compound:

-

N-Acylation: Forms a neutral amide linkage. This is a widely used method to introduce a vast array of substituents, directly impacting the molecule's steric and electronic properties to probe interactions with biological targets.[2][6]

-

N-Sulfonylation: Creates a sulfonamide, which is a strong hydrogen bond donor and can significantly alter acidity and solubility. Sulfonamides are common isosteres for carboxylic acids and are found in many approved drugs.[5][7]

-

Urea/Thiourea Formation: Introduces a planar, rigid linker capable of forming multiple hydrogen bonds, a feature often exploited in the design of kinase inhibitors to interact with the hinge region of the enzyme.

It is critical to recognize that the electron-withdrawing nature of both the C4-trifluoromethyl and C5-carboxylate groups reduces the nucleophilicity of the 2-amino group compared to unsubstituted 2-aminothiazole. This decreased reactivity may necessitate the use of a base to deprotonate the amine or the use of more reactive electrophiles and/or elevated temperatures to drive the reaction to completion.

Experimental Protocols & Methodologies

The following protocols are designed as robust starting points for the derivatization of this compound. Researchers should consider these as templates to be optimized for their specific electrophiles.

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Acyl halides, sulfonyl chlorides, and isocyanates are corrosive and moisture-sensitive; handle with care.

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol describes the formation of an N-acyl derivative using an acyl chloride as the electrophile. Pyridine serves as both the solvent and the acid scavenger.

Materials:

-

This compound (1.0 eq)

-

Acyl chloride (e.g., Benzoyl chloride) (1.1 eq)

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous pyridine (approx. 0.2 M concentration). Cool the flask in an ice bath to 0 °C with stirring.

-

Reagent Addition: Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes excess pyridine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Protocol 2: General N-Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative, a key functional group in many pharmaceuticals.[5][7]

Materials:

-

This compound (1.0 eq)

-

Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride) (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 eq)

-

1 M Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Base Addition: Add the base (e.g., TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Add the sulfonyl chloride (1.2 eq) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature for 6-24 hours.

-

Monitoring: Monitor the reaction to completion using TLC.

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Separate the layers.

-

Wash the organic layer sequentially with 1 M HCl (1x), water (1x), and brine (1x).

-

-

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Protocol 3: Urea Synthesis via Isocyanate Addition

This protocol describes the formation of an N,N'-substituted urea derivative, a common pharmacophore for kinase inhibition.

Materials:

-

This compound (1.0 eq)

-

Isocyanate (e.g., Phenyl isocyanate) (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

-

Round-bottom flask, magnetic stirrer, and stir bar

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

-

Reagent Addition: Add the isocyanate (1.05 eq) to the solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature. The reaction is often rapid, and the product may precipitate out of the solution. Stir for 2-8 hours to ensure completion.

-

Monitoring: Check for the absence of the starting amine by TLC.

-

Isolation:

-

If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold THF or diethyl ether to remove any unreacted starting materials.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

-

Purification: The resulting solid is often pure enough for subsequent steps. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by trituration with diethyl ether.

Data Summary and Visualization

Table 1: Overview of Derivatization Strategies

| Derivatization Type | Electrophile Example | Typical Solvent | Base (if required) | Typical Conditions | Product Type |

| N-Acylation | Benzoyl Chloride | Pyridine, DCM, THF | Pyridine, TEA | 0 °C to RT, 4-12 h | Amide |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | DCM, THF | TEA, DIPEA | RT, 6-24 h | Sulfonamide |

| Urea Formation | Phenyl Isocyanate | THF, MeCN | None | RT, 2-8 h | Urea |

| Thiourea Formation | Phenyl Isothiocyanate | THF, DMF | None | RT to 60 °C, 4-16 h | Thiourea |

| Reductive Amination | Benzaldehyde | MeOH, DCE | NaBH(OAc)₃, NaBH₃CN | RT, 12-24 h | Secondary Amine |

Diagrams

Caption: General experimental workflow for derivatization.

Caption: Reaction scheme for N-Acylation.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Anticancer Agent Development: A Building Block Approach

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents. This guide provides a detailed exploration of three distinct and impactful building blocks, offering insights into their synthesis, mechanism of action, and preclinical evaluation. The protocols herein are presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to understand and adapt them to their specific research needs.

Introduction: The Modular Logic of Anticancer Drug Discovery